molecular formula C10H12INO2 B13680165 (3S)-3-amino-4-(4-iodophenyl)butanoic acid

(3S)-3-amino-4-(4-iodophenyl)butanoic acid

Cat. No.: B13680165
M. Wt: 305.11 g/mol
InChI Key: JZJBJZHUZJDMMU-VIFPVBQESA-N
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Description

Significance of Stereodefined β-Amino Acid Derivatives in Medicinal Chemistry and Chemical Biology

Stereodefined β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks in the development of pharmaceuticals and agrochemicals. hilarispublisher.comresearchgate.netresearchgate.net Their unique structure, featuring an additional carbon atom in the backbone compared to their α-amino acid counterparts, imparts valuable properties to molecules that incorporate them. scirp.org This structural difference provides increased conformational flexibility, allowing for the creation of predictable and stable three-dimensional structures known as "foldamers". scirp.org

A key advantage of incorporating β-amino acids into peptide-based drugs is the enhanced stability against enzymatic degradation. wikipedia.orgmdpi.com Natural peptides are often limited as therapeutic agents because they are rapidly broken down by proteases in the body. researchgate.netamericanpeptidesociety.org The altered backbone of β-peptides or mixed α,β-peptides disrupts the recognition sites for these enzymes, leading to increased potency and a longer biological half-life. researchgate.netmdpi.comamericanpeptidesociety.orgnih.gov Furthermore, β-amino acids can induce and stabilize specific secondary structures, such as helices and turns, even in short peptide sequences. scirp.orgwikipedia.orgacs.orgnih.gov This conformational rigidity is critical for designing molecules that can effectively bind to biological targets like receptors or inhibit protein-protein interactions. acs.orgnih.gov

Contextualization of Halogenated Phenylalanine and β-Homophenylalanine Analogs

The introduction of halogen atoms, particularly iodine, onto the phenyl ring of phenylalanine and its homologs like β-homophenylalanine, is a widely used strategy in drug design. nih.gov Halogenation can significantly modify the physicochemical properties of a molecule, including its lipophilicity, which can influence membrane permeability and bioavailability. mdpi.com This modification can also enhance the binding affinity and selectivity of a compound for its biological target. nih.gov

For instance, studies on halogenated phenylalanine analogs have shown that the size and position of the halogen atom are critical for interaction with protein targets. nih.gov Research indicates that larger halogens, like iodine, can increase affinity for the hydrophobic pockets of transporters such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. nih.govresearchgate.net This makes halogenated analogs valuable for designing targeted drug delivery systems. nih.gov Furthermore, halogenation has been used to modulate hydrophobic and aromatic interactions in peptides to study and influence processes like amyloid fibril formation. nih.gov Derivatives of β-homophenylalanine have been successfully developed as potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. nih.govnih.gov

Overview of Current Research Trajectories and Academic Importance of the (3S)-3-amino-4-(4-iodophenyl)butanoic acid Scaffold

The this compound scaffold holds considerable promise in several advanced research areas. Its structural similarity to neurotransmitters suggests potential applications in neuropharmacology, with preliminary studies on related compounds indicating possible neuroprotective effects. smolecule.com As a chiral building block, it is a key intermediate for the asymmetric synthesis of more complex and pharmacologically active molecules. evitachem.com

A particularly significant research trajectory for this compound stems from the presence of the iodine atom. smolecule.com Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are widely used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net Radiolabeled amino acids are especially valuable for brain tumor imaging because they are actively transported into cancer cells, providing a high tumor-to-background contrast compared to normal brain tissue. nih.govyoutube.com The 4-iodophenyl group on the this compound scaffold makes it an excellent candidate for radioiodination. This would allow for its development as a novel radiopharmaceutical for the diagnosis, staging, and therapy monitoring of cancers, particularly gliomas. researchgate.netnih.govfrontiersin.org Therefore, this scaffold is not only important for fundamental medicinal chemistry but also for the development of advanced molecular imaging agents. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

(3S)-3-amino-4-(4-iodophenyl)butanoic acid

InChI

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

JZJBJZHUZJDMMU-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I

Origin of Product

United States

Asymmetric Synthesis and Chemical Derivatization of 3s 3 Amino 4 4 Iodophenyl Butanoic Acid

Enantioselective Synthetic Routes to the (3S)-Stereoisomer

The stereocontrolled synthesis of the (3S)-enantiomer of 3-amino-4-(4-iodophenyl)butanoic acid can be achieved through several asymmetric strategies, including enzymatic resolution, the use of chiral auxiliaries, and chiral pool synthesis.

One effective method involves the enzymatic transamination of a corresponding keto-acid precursor. For instance, engineered aspartate aminotransferases have been successfully employed in the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, achieving high yields and excellent enantiomeric excess (>99.9% ee). nih.gov A similar biocatalytic approach could be envisioned for the synthesis of (3S)-3-amino-4-(4-iodophenyl)butanoic acid, utilizing an appropriately substituted keto-acid.

Another established approach is the use of a chiral pool, starting from readily available and enantiomerically pure natural amino acids. For example, a synthetic route to a similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed starting from (S)-serine. researchgate.net This strategy involves a series of transformations, including protection of the amino and hydroxyl groups, conversion of the hydroxyl group to a leaving group, and subsequent nucleophilic substitution with an organometallic aryl reagent. A similar pathway could be adapted for the synthesis of the target molecule, using a (4-iodophenyl)metal reagent.

The Arndt-Eistert homologation of N-protected α-amino acids provides a reliable method for the synthesis of β-amino acids. nih.govresearchgate.net This two-step process involves the conversion of an N-protected α-amino acid to its corresponding acid chloride or fluoride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologated β-amino acid. The use of N-protected α-amino acid fluorides has been shown to be an efficient variant of this method. nih.gov

Synthetic Strategy Key Features Potential Precursors
Enzymatic TransaminationHigh enantioselectivity, mild reaction conditions.2-oxo-4-(4-iodophenyl)butanoic acid
Chiral Pool SynthesisUtilizes readily available chiral starting materials.(S)-serine or other suitable natural amino acid
Arndt-Eistert HomologationReliable method for chain extension of α-amino acids.N-protected (S)-4-iodophenylalanine

Chemo- and Regioselective Functionalization Strategies for the Aromatic Moiety and Amino Acid Backbone

The presence of multiple reactive sites in this compound—the amino group, the carboxylic acid, and the iodophenyl ring—allows for diverse functionalization, provided that chemo- and regioselectivity can be controlled.

Functionalization of the Aromatic Moiety: The iodo-substituent on the phenyl ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a particularly powerful tool for forming carbon-carbon bonds. researchgate.netnih.gov After appropriate protection of the amino and carboxyl groups, the iodophenyl moiety of the amino acid can be reacted with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This allows for the synthesis of a library of biaryl or otherwise functionalized analogs.

Functionalization of the Amino Acid Backbone: The amino and carboxylic acid groups of the butanoic acid backbone can be modified using standard peptide chemistry techniques. The carboxylic acid can be converted to an ester, an amide, or reduced to an alcohol. Derivatization of the carboxylic acid is a common strategy in the development of enzyme inhibitors. researchgate.net The amino group, after deprotection, can be acylated, alkylated, or used in the formation of peptide bonds, incorporating the amino acid into a larger peptide chain. nih.gov The choice of coupling reagents, such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate), can influence the efficiency of amide bond formation. researchgate.net

Functionalization Site Reaction Type Potential Modifications
Aromatic Moiety (Iodophenyl)Suzuki-Miyaura Cross-CouplingIntroduction of new aryl, heteroaryl, or alkyl groups.
Carboxylic AcidEsterification, Amidation, ReductionFormation of esters, amides, or primary alcohols.
Amino GroupAcylation, Alkylation, PeptidationFormation of amides, secondary amines, or peptide bonds.

Development of Structurally Related Analogs and Derivatives of the this compound Scaffold

The this compound scaffold can be used as a starting point for the development of a wide range of structurally related analogs and derivatives with potential applications in medicinal chemistry. For example, β-amino acid derivatives are known to be components of some biologically active natural products and can act as enzyme inhibitors. mmsl.cz

By applying the functionalization strategies described above, novel compounds can be synthesized. For instance, Suzuki-Miyaura cross-coupling on the iodophenyl ring can lead to the creation of biaryl derivatives, which are common motifs in pharmacologically active molecules. Modification of the amino acid backbone can also lead to potent biological effects. The incorporation of unnatural amino acids, such as this one, into peptides can enhance their stability against enzymatic degradation and improve their pharmacological profiles. nbinno.com

Derivatives of similar scaffolds, such as 4-phenyl-4-oxo-butanoic acid, have been investigated as inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme involved in the tryptophan degradation pathway. nih.gov This suggests that analogs of this compound could be explored as inhibitors for a variety of enzymes, including proteases like β-secretase (BACE1), which is a key target in Alzheimer's disease research. nih.govnih.govpurdue.edu The development of such inhibitors often involves creating peptidomimetic structures where the amino acid scaffold provides a key interaction with the enzyme's active site. nih.gov

Analog/Derivative Class Synthetic Strategy Potential Application
Biaryl AnalogsSuzuki-Miyaura cross-couplingEnzyme inhibitors, receptor ligands
Peptide AnalogsSolid-phase or solution-phase peptide synthesisPeptidomimetics with enhanced stability and activity
Backbone-Modified DerivativesDerivatization of the amino or carboxyl groupProbing structure-activity relationships, development of prodrugs

Molecular Recognition and Biological Activity of 3s 3 Amino 4 4 Iodophenyl Butanoic Acid and Its Analogs

Investigation of Ligand-Protein Interactions and Binding Affinities

The interactions between ligands like (3S)-3-amino-4-(4-iodophenyl)butanoic acid and proteins are fundamental to their biological effects. The iodophenyl moiety, in particular, has been a focus of research for its ability to act as an albumin-binding group. mdpi.com This interaction is crucial in the design of radiopharmaceuticals, where binding to serum albumin can extend the blood circulation time of a compound, potentially leading to enhanced tumor uptake. mdpi.comnih.gov

Analogs of this compound, specifically those incorporating the 4-(p-iodophenyl)butanoic acid (IPBA) moiety, have been developed as albumin-binding PSMA (prostate-specific membrane antigen) ligands. nih.gov These ligands are designed with both a PSMA-binding motif and an albumin-binding group to optimize their pharmacokinetic properties for cancer imaging and therapy. mdpi.comnih.gov The affinity for serum albumin can be fine-tuned through modular approaches in ligand design. nih.gov For instance, the high-affinity 4-(4-iodophenyl)butanoic acid (IPBA) albumin binding group has been shown to increase affinity for serum albumin, leading to delayed clearance from the blood. nih.gov

Studies have compared the serum albumin binding of different albumin-binding moieties. For example, a comparison between an Evans blue (EB) dye fragment and a 4-(p-iodophenyl)butyryl (IP) group conjugated to a peptide showed that both modifications increased serum albumin affinity compared to the unmodified peptide. nih.govresearchgate.net

The following table summarizes the serum protein binding percentages for two copper-64 labeled peptides, one with an Evans blue moiety ([⁶⁴Cu]1) and the other with a 4-(p-iodophenyl)butyryl moiety ([⁶⁴Cu]2).

CompoundHuman Serum Protein Binding (%)Mouse Serum Protein Binding (%)
[⁶⁴Cu]1 (EB moiety)53.4 ± 0.941.9 ± 1.1
[⁶⁴Cu]2 (IP moiety)63.3 ± 1.544.0 ± 0.1

Mechanisms of Enzyme Modulation and Inhibition

The structural characteristics of this compound suggest its potential to function as an enzyme inhibitor or modulator. evitachem.com While specific inhibitory actions on enzymes like ornithine aminotransferase or γ-aminobutyric acid aminotransferase (GABA-AT) have not been detailed for this exact compound, its analogs have been studied for such activities. For instance, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was designed as a GABA-AT inactivator. nih.gov Mechanism-based inactivators (MBIs) like this often act as substrates initially, leading to the formation of intermediates that result in the inactivation of the target enzyme. nih.gov

Aminotransferases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are common targets for such inhibitors. nih.govmdpi.com The inactivation mechanism can involve the formation of a Schiff base with PLP, followed by conversion to active intermediates that lead to inactivation. nih.gov In some cases, inactivation can occur through covalent modification, while in others, it may be due to noncovalent interactions. mdpi.comosti.gov

Receptor Binding Profiles and Functional Selectivity (e.g., Neurotransmitter Receptors, Amino Acid Transporters like LAT1, PSMA)

The binding of this compound and its analogs to various receptors and transporters is a key area of investigation.

Neurotransmitter Receptors: Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the brain. nih.gov Drugs that modulate GABA signaling are used in treating various neurological conditions. nih.gov While the direct interaction of this compound with GABA receptors is not extensively documented, its structural similarity to GABA suggests potential interactions. Nogo-A signaling has been shown to modulate both excitatory (glutamate) and inhibitory (GABA) neurotransmitter receptors. nih.gov

Amino Acid Transporters (LAT1): The L-type amino acid transporter 1 (LAT1) is crucial for transporting large neutral amino acids across cell membranes and is highly expressed at the blood-brain barrier and in various cancers. nih.govnih.gov LAT1 substrates typically possess both amino and carboxylic acid groups and a large, neutral side group. nih.gov The presence of an aromatic moiety, such as the iodophenyl group, can play a significant role in binding to LAT1 and facilitating cellular uptake. nih.gov Several drugs, including L-Dopa and gabapentin, utilize LAT1 for transport. nih.govresearchgate.net

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-established target for the imaging and therapy of prostate cancer due to its high expression on prostate cancer cells. nih.govnih.gov The 4-(p-iodophenyl)butanoic acid moiety has been incorporated into PSMA ligands to enhance their therapeutic efficacy. mdpi.com These ligands often consist of a PSMA-binding motif, a linker, and an albumin-binding group like IPBA. mdpi.com The introduction of this albumin-binding moiety can increase the blood circulation time of the PSMA inhibitor, leading to enhanced tumor uptake. mdpi.com

The following table presents the half-maximal inhibitory concentration (IC50) values for PSMA binding of a novel ligand, LNC1011, compared to the established PSMA-617.

CompoundIC50 (nM)
LNC101116.28
PSMA-61727.93

Structure-Activity Relationship (SAR) Studies of the Iodophenyl Moiety and Amino Acid Scaffold

Structure-activity relationship (SAR) studies are essential for optimizing the properties of lead compounds.

Iodophenyl Moiety: The 4-(p-iodophenyl)butanoic acid moiety has been identified as a potent albumin-binding group. mdpi.com Its incorporation into various molecules, such as PSMA inhibitors and integrin αvβ6 binding peptides, has been shown to improve their pharmacokinetic profiles. mdpi.comnih.govresearchgate.net For instance, replacing this moiety with (p-tolyl)butanoic acid resulted in reduced albumin-binding affinity. mdpi.com The length and composition of linkers used to connect the iodophenyl moiety to the rest of the molecule can also significantly impact binding affinity and blood clearance. mdpi.com

Amino Acid Scaffold: The amino acid scaffold is crucial for the interaction of these compounds with their biological targets. For LAT1 binding, both the amino and carboxylic acid functional groups are required. nih.gov Modifications to the amino acid structure, such as the introduction of a fluorophenyl group, can enhance proteolytic stability and influence lipophilicity and binding affinity. nbinno.com The stereochemistry of the amino acid is also critical; for example, the pharmacological activity of phenibut relies on the R-enantiomer, which has a higher affinity for the GABA-B receptor. ncats.io

Cellular Permeation and Intracellular Distribution Studies in Preclinical Models

The ability of a compound to permeate cells and its subsequent distribution within the cell are critical for its therapeutic effect.

Preclinical studies using xenograft mouse models have demonstrated the impact of the 4-(p-iodophenyl)butyryl moiety on tumor uptake. nih.govresearchgate.net For instance, an integrin αvβ6 binding peptide modified with this moiety showed significantly higher tumor accumulation compared to the unmodified peptide. nih.govresearchgate.net

The following table shows the tumor uptake (in percentage of injected dose per gram of tissue, %ID/g) of two copper-64 labeled peptides in a BxPC-3 tumor model at various time points.

Compound4 h (%ID/g)72 h (%ID/g)
[⁶⁴Cu]1 (EB moiety)5.29 ± 0.593.32 ± 0.46
[⁶⁴Cu]2 (IP moiety)7.60 ± 0.434.91 ± 1.19

Similarly, in studies with PSMA-targeted agents, the inclusion of an albumin-binding moiety like 4-(p-iodophenyl)butyric acid led to increased and sustained tumor uptake in PSMA-positive xenograft tumors. thno.org This enhanced tumor uptake translated into superior therapeutic efficacy. thno.org

Radiopharmaceutical Design and Preclinical Molecular Imaging Applications Based on 3s 3 Amino 4 4 Iodophenyl Butanoic Acid

Rationale for Iodinated and Fluorinated Probes in Diagnostic and Research Imaging

The choice of radionuclide is critical in the design of an effective radiopharmaceutical. Iodinated and fluorinated probes are mainstays in nuclear medicine, each offering distinct advantages for diagnostic and research imaging.

Iodinated Probes: The use of iodine isotopes is well-established in medical imaging. The key component of iodinated contrast agents is often a tri-iodinated benzene (B151609) ring, which is effective for visualization in X-ray-based imaging. nih.gov For nuclear imaging, radioisotopes of iodine such as Iodine-123 (¹²³I) for SPECT and Iodine-124 (¹²⁴I) for PET are frequently used. The rationale for using radioiodine includes:

Versatile Chemistry: The carbon-iodine bond can be formed on aromatic rings, such as the phenyl group in (3S)-3-amino-4-(4-iodophenyl)butanoic acid, through well-established chemical reactions.

Favorable Decay Characteristics: Different iodine isotopes offer a range of half-lives and emission properties suitable for various imaging paradigms, from short-term diagnostic scans to longer-term biodistribution studies.

Established Precedent: A history of successful radioiodinated compounds, such as L-3-[¹²³I]iodo-α-methyltyrosine (IMT), has validated their clinical utility in tumor imaging. snmjournals.org

Fluorinated Probes: Fluorine-18 (B77423) (¹⁸F) has become the radionuclide of choice for PET imaging. researchgate.net The advantages of using ¹⁸F-labeled probes are numerous:

Optimal Half-Life: ¹⁸F has a half-life of approximately 109.7 minutes, which is long enough to allow for multi-step synthesis, transportation, and imaging procedures, yet short enough to minimize the radiation dose to the patient. mdpi.com

High-Quality Imaging: The low positron energy of ¹⁸F results in high-resolution PET images.

Biological Mimicry: The fluorine atom can often replace a hydrogen atom or a hydroxyl group in a molecule without drastically altering its biological activity, making it an effective label for a wide range of biomolecules, including amino acids. kanazawa-u.ac.jp

Addressing Clinical Needs: ¹⁸F-labeled amino acids are particularly valuable for imaging brain tumors, where the high glucose uptake in the normal brain limits the utility of the most common PET tracer, [¹⁸F]FDG. mdpi.comnih.gov Radiolabeled amino acids show low uptake in normal brain tissue, providing better contrast for tumor visualization. nih.govfrontiersin.org

Optical imaging presents an alternative, non-ionizing radiation modality. Fluorescent probes, especially those emitting in the near-infrared (NIR) range, offer high sensitivity and deep tissue penetration. nih.govmdpi.comresearchgate.net The design of such probes focuses on high specificity for disease biomarkers to enhance diagnostic capabilities. mdpi.comacs.org

Radiosynthesis and Labeling Strategies with Radioiodine Isotopes (e.g., Iodine-123, Iodine-124, Iodine-125, Iodine-131)

The incorporation of a radioiodine isotope onto the phenyl ring of this compound or its derivatives is a key step in creating SPECT or PET imaging agents. Several methods are available for radioiodination, primarily involving electrophilic or nucleophilic substitution reactions.

Electrophilic Radioiodination: This is the most common approach for labeling aromatic compounds.

Iododestannylation: This method involves the reaction of a trialkyltin precursor (e.g., a trialkylstannyl-phenyl derivative) with a radioiodide source in the presence of a mild oxidizing agent. nih.gov The reaction is typically fast, efficient, and proceeds under mild conditions, providing high yields of the desired radioiodinated product. nih.gov

Direct Electrophilic Substitution: Aromatic rings activated with electron-donating groups can be directly labeled using an electrophilic radioiodine species. Oxidizing agents such as Chloramine-T or N-halosuccinimides (e.g., N-chlorosuccinimide) are used to convert radioiodide (e.g., Na[¹²³I]I) into an electrophilic species that then substitutes a hydrogen atom on the aromatic ring. nih.gov

Nucleophilic Radioiodination: While less common for aromatic systems unless activated by electron-withdrawing groups, nucleophilic substitution can be achieved.

Copper-Catalyzed Reactions: The use of copper salts can facilitate the nucleophilic substitution of a leaving group (like a bromine or another iodine atom) on an aromatic ring with radioiodide. nih.gov This method can be advantageous under certain pH conditions. nih.gov

The choice of isotope depends on the intended application. ¹²³I is ideal for SPECT imaging due to its 159 keV gamma emission and 13.2-hour half-life. ¹²⁴I is a positron emitter (T½ = 4.2 days), making it suitable for PET imaging and longer-term studies. ¹²⁵I (T½ = 59.4 days) is used primarily for in vitro assays and preclinical biodistribution studies, while ¹³¹I (T½ = 8.0 days) is used for both imaging and therapy. rsc.org

Development of Fluorine-18 Labeled Analogues for Positron Emission Tomography (PET)

Given the advantages of PET imaging, developing ¹⁸F-labeled analogues of this compound is a logical progression. The goal is to create a tracer that retains the favorable biological targeting properties of the parent amino acid while leveraging the superior imaging characteristics of ¹⁸F. mdpi.com

The synthesis of ¹⁸F-labeled amino acids typically involves introducing the [¹⁸F]fluoride into a precursor molecule. For aromatic amino acids, this has traditionally been achieved via nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring containing a suitable leaving group (e.g., a nitro or trimethylammonium group). mdpi.com However, these methods often require harsh conditions and multiple steps, leading to lower radiochemical yields. mdpi.com

More recent advances in ¹⁸F-labeling methodologies offer more efficient routes:

Metal-Catalyzed Radiofluorination: Transition metal catalysts (e.g., based on copper or palladium) can facilitate the radiofluorination of aryl precursors under milder conditions.

Heteroatom-[¹⁸F] Bond Formation: The development of methods to create bonds between fluorine-18 and elements like boron, silicon, or sulfur has expanded the toolkit for radiochemists, enabling novel tracer design. mdpi.com

An ideal ¹⁸F-labeled amino acid tracer for tumor imaging should exhibit several key properties: rapid transport into tumor cells with high uptake and retention, high plasma clearance, and for brain tumors, good permeability across the blood-brain barrier. nih.gov

Targeting Specific Biological Pathways and Biomarkers for Molecular Imaging (e.g., Apoptosis Imaging, Amino Acid Transporter (LAT1, PSMA) Targeting in Oncology)

The utility of a radiopharmaceutical derived from this compound is defined by its ability to selectively accumulate in tissues or cells based on a specific biological process or the expression of a particular biomarker.

Amino Acid Transporter Targeting: Cancer cells exhibit increased demand for nutrients, including amino acids, to sustain their rapid proliferation. frontiersin.orgbenthamscience.com This leads to the upregulation of specific amino acid transporters on the cell surface. kanazawa-u.ac.jpnih.gov These transporters are therefore excellent targets for cancer imaging. nih.govresearchgate.net

L-type Amino Acid Transporter 1 (LAT1): LAT1 (SLC7A5) is overexpressed in a wide variety of cancers and shows minimal expression in most normal tissues, making it an ideal target for developing cancer-specific imaging agents. kanazawa-u.ac.jpnih.gov Amino acid analogues are designed to be substrates for LAT1, leading to their accumulation in tumor cells. nih.govsnmjournals.org

Prostate-Specific Membrane Antigen (PSMA): PSMA is a transmembrane protein that is highly overexpressed on prostate cancer cells and in the neovasculature of other solid tumors. researchgate.netnih.gov Small-molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed for both imaging and therapy of prostate cancer. researchgate.netmdpi.com The structure of this compound can be incorporated into PSMA-targeting ligands to modulate their pharmacokinetic properties. nih.gov

Apoptosis Imaging: Apoptosis, or programmed cell death, is a crucial process in both normal development and disease. The ability to image apoptosis non-invasively would allow for the early assessment of treatment response in cancer therapy. nih.govresearchgate.net

Targeting Phosphatidylserine (B164497) (PS): One of the early hallmarks of apoptosis is the externalization of phosphatidylserine on the cell surface. snmjournals.org Probes that bind to PS, such as radiolabeled Annexin V, have been developed for apoptosis imaging. nih.govsnmjournals.org

Targeting Caspases: Caspases are a family of proteases that are key mediators of apoptosis. Small-molecule probes that bind to activated caspases have been radiolabeled with ¹⁸F or ¹¹C for PET imaging of apoptosis. snmjournals.org

Histone H1 Targeting: More recently, peptides that target histone H1 exposed during apoptosis, such as ApoPep-1, have been radiolabeled with iodine isotopes (¹²⁴I and ¹³¹I) and evaluated as apoptosis imaging agents. researchgate.net

Preclinical Pharmacokinetic and Biodistribution Assessments in Animal Models

Before a potential radiopharmaceutical can be considered for clinical use, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and biodistribution must be thoroughly evaluated in preclinical animal models. These studies are crucial for determining the agent's efficacy in targeting the desired tissue and its clearance from non-target organs, which impacts image quality and radiation safety.

A key strategy to improve the pharmacokinetics of small-molecule radiotracers is to incorporate an albumin-binding moiety. nih.gov Albumin is the most abundant protein in blood plasma, and reversible binding to it can extend the circulation half-life of a drug, leading to increased accumulation in the target tissue. nih.govnih.gov The 4-(p-iodophenyl) butyric acid (IPBA) group, structurally similar to the subject compound, is a well-known albumin binder. eur.nlthno.org Modifying targeting ligands with this moiety has been shown to enhance blood retention and tumor uptake. nih.govresearchgate.net

Preclinical studies in tumor-bearing mice have demonstrated the effectiveness of this approach. For example, modifying a PSMA-targeting ligand with an IPBA moiety significantly increased tumor uptake and retention while maintaining clearance from most non-target tissues. nih.govnih.gov Similarly, a radioiodinated estradiol (B170435) derivative modified with IPBA showed significantly higher uptake in estrogen receptor (ER)-positive tumors compared to ER-negative tumors. nih.gov

Biodistribution is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of [¹³¹I]IPBA-EE in Mice Bearing ER-Positive (MCF-7) and ER-Negative (MDA-MB-231) Tumors at 7h Post-Injection Data adapted from a study on a radioiodinated estradiol derivative modified with an albumin-binding 4-(p-iodophenyl) butanoic acid moiety. nih.gov

Organ/Tissue %ID/g in MCF-7 Tumor Mice (ER+) %ID/g in MDA-MB-231 Tumor Mice (ER-)
Blood 2.05 ± 0.11 2.11 ± 0.08
Heart 1.12 ± 0.17 1.25 ± 0.11
Liver 3.54 ± 0.28 3.68 ± 0.19
Spleen 0.87 ± 0.11 0.95 ± 0.06
Lung 1.89 ± 0.25 1.95 ± 0.21
Kidney 2.54 ± 0.18 2.61 ± 0.14
Stomach 1.05 ± 0.13 1.15 ± 0.09
Intestine 1.58 ± 0.14 1.62 ± 0.13
Muscle 0.65 ± 0.09 0.71 ± 0.05
Bone 0.98 ± 0.12 1.05 ± 0.07
Tumor 6.07 ± 0.20 0.87 ± 0.08

Table 2: Biodistribution of a ¹⁷⁷Lu-labeled PSMA-targeting agent with an IPBA albumin binder (¹⁷⁷Lu-Alb-L2) in mice with PSMA+ PC3-PIP tumors Data adapted from a preclinical evaluation of albumin-binding ¹⁷⁷Lu-labeled PSMA-based radiotherapeutics. nih.gov

Organ/Tissue 24h post-injection (%ID/g) 96h post-injection (%ID/g)
Blood 1.83 ± 0.17 0.12 ± 0.01
Heart 0.44 ± 0.04 0.07 ± 0.01
Lungs 0.77 ± 0.07 0.12 ± 0.01
Liver 0.45 ± 0.04 0.10 ± 0.01
Spleen 0.24 ± 0.02 0.06 ± 0.01
Kidneys 3.42 ± 0.31 1.10 ± 0.10
Stomach 0.15 ± 0.01 0.04 ± 0.00
Intestines 0.32 ± 0.03 0.08 ± 0.01
Muscle 0.29 ± 0.03 0.06 ± 0.01
Bone 0.53 ± 0.05 0.16 ± 0.01
Tumor 30.20 ± 2.72 16.90 ± 1.52

These preclinical assessments are vital for selecting the most promising candidates for further development and eventual translation to clinical applications, offering the potential for more precise diagnosis and effective treatment monitoring.

Biochemical Transformations and Metabolic Studies of 3s 3 Amino 4 4 Iodophenyl Butanoic Acid

Elucidation of In Vitro and In Vivo Biotransformation Pathways

Detailed studies delineating the specific in vitro and in vivo biotransformation pathways of (3S)-3-amino-4-(4-iodophenyl)butanoic acid are not extensively available in the current scientific literature. As a β-amino acid, it is structurally distinct from the more common α-amino acids that are fundamental to protein synthesis. This structural difference, particularly the position of the amino group on the carbon chain, is known to influence metabolic stability.

Generally, β-amino acids are recognized to be more resistant to degradation by peptidases and other enzymes that typically metabolize α-amino acids. This suggests that this compound may exhibit a degree of metabolic stability. However, without specific experimental data, its precise metabolic pathways, including potential reactions such as oxidation, conjugation, or deiodination, remain to be elucidated.

Identification and Characterization of Metabolites

Consistent with the limited information on its biotransformation pathways, specific metabolites of this compound have not been identified or characterized in published research. The identification of metabolites is a critical step in understanding the complete metabolic profile of a compound. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes in vitro, or analyzing biological samples from in vivo studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. The absence of such data for this compound means that its metabolic products are currently unknown.

Enzymatic Systems Involved in Compound Metabolism

The specific enzymatic systems responsible for the metabolism of this compound have not been definitively identified. While it may interact with enzymes involved in amino acid metabolism, its nature as a β-amino acid suggests it may not be a substrate for the same enzymes that process α-amino acids. The iodophenyl group could potentially be a site for metabolism by cytochrome P450 enzymes, which are a major family of enzymes involved in the metabolism of a wide range of xenobiotics. However, this remains speculative without direct experimental evidence.

Implications of Metabolic Stability for Research Probe Development

The presumed metabolic stability of β-amino acids, including potentially this compound, holds significant implications for their use in the development of research probes. A research probe with high metabolic stability can maintain its structural integrity for a longer duration in a biological system. This extended half-life allows for more sustained interaction with its biological target, which can be advantageous for various research applications, including in vivo imaging and pharmacological studies.

The presence of an iodine atom also makes this compound a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). A metabolically stable, radiolabeled version of this compound could serve as a valuable probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, provided it has a specific biological target. The stability would be crucial for ensuring that the detected radioactive signal originates from the intact probe at the target site, rather than from radiolabeled metabolites that may have a different biodistribution.

Advanced Methodologies and Future Research Perspectives for 3s 3 Amino 4 4 Iodophenyl Butanoic Acid

Application in Chemical Biology as a Molecular Tool and Probe

In the field of chemical biology, molecular probes are indispensable for elucidating complex biological processes. The structure of (3S)-3-amino-4-(4-iodophenyl)butanoic acid offers several features that make it an attractive candidate for the design of such tools, particularly for studying protein-ligand and protein-protein interactions.

The iodophenyl group can serve multiple functions. Firstly, iodine's ability to form halogen bonds can influence molecular recognition and binding affinity at protein interfaces. sciencechronicle.in Secondly, the iodine atom provides a handle for the introduction of a radiolabel, enabling the development of probes for imaging and quantitative binding assays.

Furthermore, the core structure of this compound can be modified to incorporate photo-reactive groups, such as diazirines, transforming it into a photo-crosslinking probe. bldpharm.comiris-biotech.denih.govresearchgate.netscienceopen.com Upon photoactivation, these probes can form covalent bonds with interacting biomolecules, allowing for the identification and characterization of binding partners. rsc.org The development of bifunctional probes, containing both a photo-reactive moiety and a tag for enrichment (e.g., biotin (B1667282) or an alkyne for click chemistry), is a particularly promising avenue. bldpharm.com

Table 1: Potential Applications of this compound as a Molecular Probe

ApplicationKey Feature UtilizedRationale
Photo-affinity Labeling Potential for modification with photo-reactive groups (e.g., diazirines).To identify and map protein-protein and protein-ligand interactions by forming covalent crosslinks upon UV irradiation. researchgate.netscienceopen.com
Radiolabeled Tracers Presence of an iodine atom.The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in binding assays and in vivo imaging studies. nih.gov
Halogen Bonding Studies The iodine atom.To investigate the role of halogen bonding in molecular recognition and to enhance binding affinity and specificity to target proteins. sciencechronicle.in
Secondary Ion Mass Spectrometry (SIMS) Probes The iodine atom.Can be used as a unique isotopic signature for imaging the distribution of the probe in biological samples. rsc.orgrsc.orgresearchgate.net

Utilization as a Building Block in Complex Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a well-established strategy to enhance their therapeutic potential by improving properties such as stability against enzymatic degradation, receptor affinity, and bioavailability. nih.govnbinno.comnih.govsigmaaldrich.com As a β-amino acid, this compound can induce unique secondary structures in peptides, such as helices and turns, that are distinct from those formed by α-amino acids. nih.govresearchgate.netacs.orgrsc.orgacs.orgresearchgate.netethz.ch

The presence of the bulky iodophenyl side chain can also impose conformational constraints on the peptide backbone, which can be advantageous for mimicking the bioactive conformation of a natural peptide ligand. nih.govresearchgate.net This makes it a valuable building block for the synthesis of peptidomimetics, which are compounds designed to replicate the biological activity of peptides but with improved pharmacological properties. nih.govresearchgate.net

The synthesis of peptides and peptidomimetics containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. researchgate.netnih.gov The amino and carboxylic acid functionalities allow for its straightforward incorporation into a growing peptide chain.

Table 2: Advantages of Incorporating this compound into Peptides

PropertyRationale
Enhanced Proteolytic Stability The β-amino acid backbone is not recognized by many proteases that typically degrade α-peptides. nih.govacs.org
Conformational Control The β-amino acid structure and the bulky side chain can induce specific and stable secondary structures. rsc.orgacs.org
Improved Pharmacokinetics Increased stability and potentially altered lipophilicity can lead to a longer half-life and better tissue distribution. nbinno.com
Increased Bioactivity By mimicking the bioactive conformation of a natural peptide, the resulting peptidomimetic may exhibit enhanced receptor binding and biological activity. mdpi.com

Computational Approaches for Structure-Based Design and Molecular Docking Studies

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. For this compound, computational approaches can be employed to explore its conformational preferences and to predict its binding to target proteins.

Molecular docking simulations can be used to virtually screen this compound and its derivatives against a library of protein targets to identify potential binding partners. The iodophenyl group would be a key feature in these simulations, as its size, hydrophobicity, and potential for halogen bonding would significantly influence binding.

Furthermore, computational analysis can guide the design of peptidomimetics incorporating this β-amino acid. nih.gov By modeling the conformational effects of its incorporation into a peptide sequence, it is possible to design molecules with a higher propensity to adopt the desired bioactive conformation. scirp.org

Table 3: Computational Methodologies for Investigating this compound

MethodologyApplication
Molecular Docking To predict the binding mode and affinity of the compound to various protein targets.
Molecular Dynamics (MD) Simulations To study the conformational dynamics of the compound and peptides containing it, both in solution and when bound to a target.
Quantum Mechanics (QM) Calculations To accurately model the electronic properties of the iodophenyl group and its potential for halogen bonding.
Structure-Activity Relationship (SAR) Modeling To correlate structural modifications of the compound with changes in biological activity, guiding the design of more potent derivatives.

Potential as a Scaffold for Novel Therapeutic Modalities and Target-Specific Ligands (e.g., PROTACs, Antibody-Drug Conjugates)

The unique structural features of this compound make it a promising scaffold for the development of innovative therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

In the context of ADCs, unnatural amino acids are increasingly being used to achieve site-specific conjugation of cytotoxic payloads to antibodies, resulting in more homogeneous and effective therapeutics. nih.govoup.comgenemedi.netdilworthip.comoup.com The this compound could be incorporated into the linker component of an ADC, with the iodophenyl group potentially serving as a point of attachment for the cytotoxic drug or for modulating the physicochemical properties of the linker.

For PROTACs, which are bifunctional molecules that induce the degradation of target proteins, this β-amino acid could serve as a component of the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. Its conformational rigidity could help to optimize the spatial orientation of these two components, which is crucial for efficient ternary complex formation and subsequent protein degradation.

Emerging Trends in Radiopharmaceutical Development and Advanced Molecular Probes

The presence of an iodine atom in this compound makes it particularly well-suited for applications in radiopharmaceutical development. nih.govsnmjournals.orgnih.govazolifesciences.commdpi.comresearchgate.netsnmjournals.org The non-radioactive ¹²⁷I can be readily substituted with radioactive isotopes of iodine, such as ¹²³I for SPECT imaging, ¹²⁴I for PET imaging, or ¹³¹I for therapeutic applications. nih.gov

A significant challenge in the development of small-molecule radiopharmaceuticals is their rapid clearance from the body, which can limit their therapeutic efficacy. One successful strategy to overcome this is to attach an albumin-binding moiety to the radioligand, thereby extending its circulatory half-life. nih.govmdpi.comnih.goveur.nl The structurally related compound, 4-(p-iodophenyl)butyric acid (IPBA), has been successfully used for this purpose. nih.govmdpi.comeur.nl This strongly suggests that this compound could also function as an effective albumin-binding entity when incorporated into radiopharmaceuticals.

Table 4: Potential Radiopharmaceutical Applications of this compound

ApplicationRationale
Tumor Imaging Radiolabeled derivatives could target specific receptors or transporters that are overexpressed in cancer cells. nih.govsnmjournals.org
Theranostics The same molecule could be labeled with different iodine isotopes for both diagnosis and therapy.
Albumin-Binding Radioligands Incorporation into other targeting molecules could extend their blood half-life, leading to increased tumor uptake and therapeutic efficacy. nih.govmdpi.comeur.nl

Q & A

Q. What are the optimal synthetic routes for (3S)-3-amino-4-(4-iodophenyl)butanoic acid, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common method includes:

Suzuki-Miyaura coupling to introduce the 4-iodophenyl group.

Enzymatic resolution using acylases or lipases to isolate the (3S)-enantiomer .

Hydrochloride salt formation to enhance crystallinity and purity.
To ensure enantiomeric purity (>99% ee), chiral HPLC with a cellulose-based column is recommended. Reaction yields vary between 40-60% depending on iodination efficiency .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Solubility : The hydrochloride salt form improves aqueous solubility (≥10 mg/mL in PBS at pH 7.4). Use dynamic light scattering (DLS) to assess aggregation in buffer .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is minimal if stored at -20°C in desiccated conditions .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm the stereochemistry (e.g., δ 3.8–4.2 ppm for the chiral β-amino proton) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 305.11 for [M+H]+^+) .
  • X-ray Crystallography : Resolves absolute configuration; iodine’s heavy atom effect aids diffraction .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence biological activity compared to halogenated analogs?

The iodine atom enhances lipophilicity (logP ≈ 2.8) and receptor binding affinity due to its polarizability and van der Waals interactions. Comparative studies with chloro/fluoro analogs show:

HalogenlogPIC50_{50} (μM) vs. Target X
Iodo2.80.45 ± 0.12
Chloro2.11.2 ± 0.3
Fluoro1.73.8 ± 0.9
Iodine’s larger atomic radius may improve target engagement but increases metabolic susceptibility to dehalogenation .

Q. What strategies resolve contradictions in reported neuroprotective mechanisms?

Discrepancies arise from assay conditions (e.g., cell type, oxidative stress models). To address this:

Standardize in vitro models : Use primary neurons (rat cortical) with H2_2O2_2-induced oxidative stress.

Pharmacokinetic profiling : Measure blood-brain barrier penetration via LC-MS/MS.

Target validation : Knockout studies (e.g., siRNA for suspected receptors like NMDA or GABAB_B) .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with DPP-IV or neurotransmitter receptors. The 4-iodophenyl group shows strong π-π stacking with Phe357 in DPP-IV .
  • QSAR Models : Train with halogenated phenylbutanoic acid datasets (R2^2 > 0.85 for IC50_{50} prediction) .
  • MD Simulations : Assess binding stability over 100 ns; iodine’s hydrophobic interactions persist >80% of simulation time .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Critical issues include:

  • Catalyst Deactivation : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) lose efficiency at >10 mmol scale. Mitigate via continuous-flow reactors.
  • Byproduct Formation : Iodide elimination occurs above 60°C; optimize temperature to 40–50°C.
  • Yield-Enantiopurity Tradeoff : Use Taguchi orthogonal array design (e.g., pH 8.5, 20% EtOH) to balance yield (55%) and ee (98%) .

Methodological Notes

  • Contradictory Data : Preliminary neuroprotective claims require validation in vivo (e.g., murine TBI models) due to limited mechanistic clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.